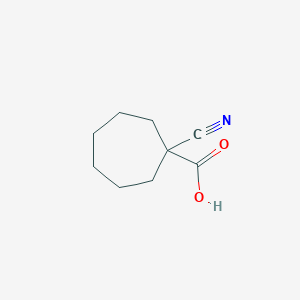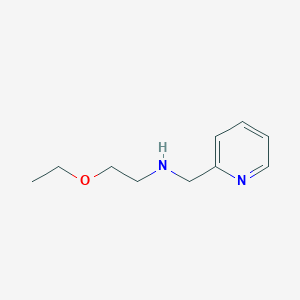![molecular formula C10H20N2 B13302024 1-Ethyl-1,8-diazaspiro[4.5]decane](/img/structure/B13302024.png)
1-Ethyl-1,8-diazaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-1,8-diazaspiro[45]decane is a spirocyclic compound characterized by a unique structure that includes a spiro junction between two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-1,8-diazaspiro[4.5]decane typically involves the reaction of appropriate amines with cyclic ketones under specific conditions. One common method includes the condensation of N-benzylpiperidone with an appropriate amine and thioglycolic acid in toluene under reflux conditions using a Dean-Stark apparatus to remove water . Another method involves the reduction of quaternary salts derived from carbamoylethylpyridine with sodium borohydride .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial purposes, focusing on optimizing reaction conditions to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1,8-diazaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents like sodium borohydride, resulting in the formation of reduced spirocyclic derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen atoms can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed: The major products formed from these reactions include N-oxides, reduced spirocyclic compounds, and various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Ethyl-1,8-diazaspiro[4.5]decane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its anti-ulcer and anticancer activities
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Ethyl-1,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis, a form of programmed cell death . The inhibition of RIPK1 can lead to the suppression of necroptosis, providing therapeutic potential in various diseases.
Comparison with Similar Compounds
1-Thia-4,8-diazaspiro[4.5]decan-3-one: Known for its anti-ulcer activity.
2,8-Diazaspiro[4.5]decan-1-one: Investigated as a potent RIPK1 inhibitor.
1-Thia-4-azaspiro[4.5]decane: Explored for its anticancer properties.
Uniqueness: 1-Ethyl-1,8-diazaspiro[45]decane stands out due to its unique spirocyclic structure and the presence of an ethyl group, which can influence its reactivity and biological activity
Properties
Molecular Formula |
C10H20N2 |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
1-ethyl-1,8-diazaspiro[4.5]decane |
InChI |
InChI=1S/C10H20N2/c1-2-12-9-3-4-10(12)5-7-11-8-6-10/h11H,2-9H2,1H3 |
InChI Key |
VFWYAALEPCKMQT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC12CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


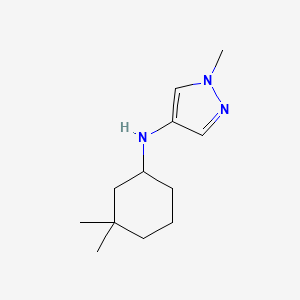

![3-Bromo-4-[(4-chlorophenyl)methoxy]oxolane](/img/structure/B13301953.png)
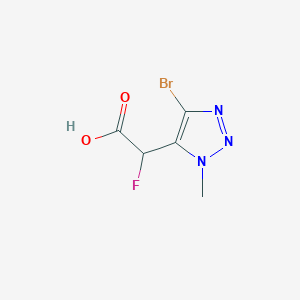
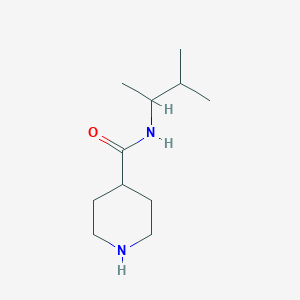


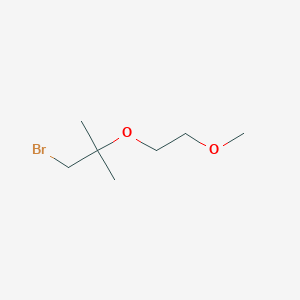

![2-[(3,3-dimethylcyclohexyl)amino]-N,N-dimethylacetamide](/img/structure/B13301987.png)
![4H,5H,6H,7H,8H-[1,2,3]Triazolo[1,5-a][1,4]diazepine](/img/structure/B13301997.png)
![3-(5-Oxaspiro[3.5]nonan-8-yloxy)azetidine](/img/structure/B13301999.png)
